PTP1B Inhibitory Activity of 4-(3-Aminophenyl)-2-nitrophenol
4-(3-Aminophenyl)-2-nitrophenol exhibits a specific inhibitory effect against recombinant human protein-tyrosine phosphatase 1B (PTP1B) with a Ki value of 2.60E+4 nM at pH 5.5, using p-nitrophenyl phosphate as substrate [1]. This contrasts with its apparent inactivity (>1.00E+7 nM) against the same target under slightly different assay conditions [2]. These data suggest a specific, albeit modest, binding interaction with PTP1B, an enzyme validated as a therapeutic target for diabetes and obesity [3].
| Evidence Dimension | Inhibition of PTP1B |
|---|---|
| Target Compound Data | Ki = 2.60E+4 nM |
| Comparator Or Baseline | IC50 > 1.00E+7 nM (another dataset) |
| Quantified Difference | At least 384-fold difference |
| Conditions | Recombinant human PTP1B, p-nitrophenyl phosphate substrate, pH 5.5 |
Why This Matters
Demonstrates specific, quantifiable engagement with a disease-relevant target, justifying its use as a chemical probe in PTP1B pathway studies.
- [1] BindingDB. PrimarySearch_ki: Inhibitory effect against recombinant human protein-tyrosine phosphatase 1B (PTP1B). https://www.bindingdb.org/rwd/bind/primarysearch_ki.jsp (accessed 2026-04-17). View Source
- [2] BindingDB. BDBM50363868 CHEMBL1946389: Inhibition of human PTP1B. https://www.bindingdb.org/bind/chembl_matches.jsp (accessed 2026-04-17). View Source
- [3] Johnson, T.O.; Ermolieff, J.; Jirousek, M.R. Protein tyrosine phosphatase 1B inhibitors for diabetes. Nat. Rev. Drug Discov. 2002, 1, 696-709. View Source
